2-Pyridylmagnesium bromide

Overview

Description

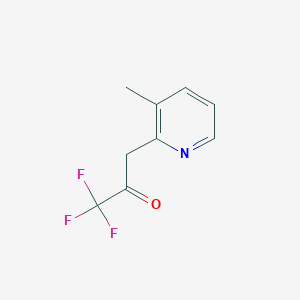

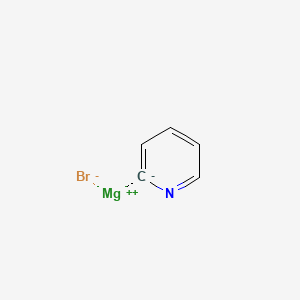

2-Pyridylmagnesium bromide is an organomagnesium compound that contains a nitrogen atom . It is used as a reagent for the synthesis of various compounds .

Synthesis Analysis

2-Pyridylmagnesium bromide can be synthesized by treating 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C, followed by the addition of aryl- and alkylmagnesium halides as well as magnesium thiolates . This process produces 3,4-pyridynes during heating to 75°C .Molecular Structure Analysis

The molecular formula of 2-Pyridylmagnesium bromide is C5H4BrMgN . Its InChI code is 1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q;;+1/p-1 .Chemical Reactions Analysis

The reaction of 2-Pyridylmagnesium bromide involves the formation of 3,4-pyridynes, which are highly reactive intermediates . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .Physical And Chemical Properties Analysis

The molecular weight of 2-Pyridylmagnesium bromide is 182.3 g/mol . It is typically stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Synthesis of Pyridine Derivatives

2-Pyridylmagnesium bromide is used in the synthesis of various pyridine derivatives. For example, 2-bromopyridine reacts with magnesium, forming pyridylmagnesium bromide, which is then reacted with acetophenone, benzophenone, or ethyl benzoate to form phenylmethyl-(2-pyridyl)-carbinol, diphenyl-(2-pyridyl)-carbinol, or phenyl-bis-(2-pyridyl)-carbinol, respectively (Proost & Wibaut, 1940).

Synthesis of Pyridine-N-Oxide Derivatives

2-Pyridylmagnesium bromide is also involved in the synthesis of pyridine-N-oxide derivatives. For instance, 2-methoxyphenylmagnesium bromide reacted with 2-nitropyridine-N-oxide and demethylated to yield 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).

Synthesis of Pyridyltellurium and Pyridylselenium Compounds

2-Pyridylmagnesium bromide is used in the synthesis of pyridyltellurium and pyridylselenium compounds. One-pot syntheses of these compounds involve selective bromine-magnesium exchange with isopropylmagnesium chloride, yielding various pyridyltelluromagnesium chlorides, and subsequently, dipyridyl ditellurides or selenides upon treatment with alkyl halides (Bhasin, Arora, Klapötke, & Crawford, 2004).

Preparation of Functionalized Pyridines

Functionalized pyridines are prepared using 2-pyridylmagnesium bromide. Bromopyridines are converted to corresponding pyridylmagnesium chlorides at room temperature by treatment with isopropylmagnesium chloride, and these Grignard reagents are then quenched by various electrophiles (Trécourt, Breton, Bonnet, Mongin, Marsais, & Quéguiner, 1999).

Synthesis of Indolizines and Pyrrolo[2,1‐b]azoles

2-Pyridylmagnesium bromide is instrumental in the synthesis of indolizines and pyrrolo[2,1-b]azoles. This is achieved by using tris(alkylthio)cyclopropenyl cations as a three-carbon building block in a reaction with 2-lithiated azoles (Kojima, Yamamoto, Kinoshita, & Inoue, 1992).

Synthesis of 2-(Aroyl) Pyridines

2-Pyridylmagnesium chlorides, derived from 2-pyridylmagnesium bromide, react with N,N-dialkyl arylamides to afford 2-(aroyl) pyridines. This process demonstrates high yields, purity, and preferential reactivity over carbonitrile counterparts (Rao, Swamy, Kumar, & Reddy, 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

magnesium;2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJECZOAMLZFBIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=N[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

amine hydrochloride](/img/structure/B3116748.png)

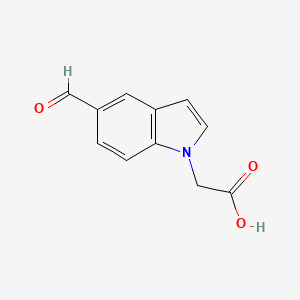

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)